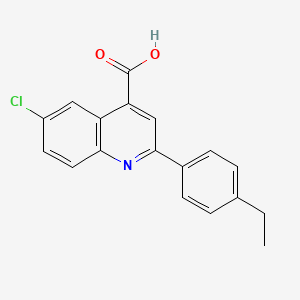

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

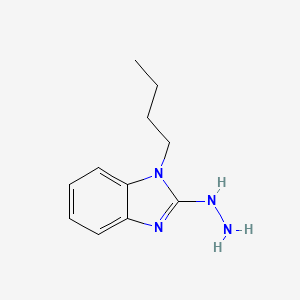

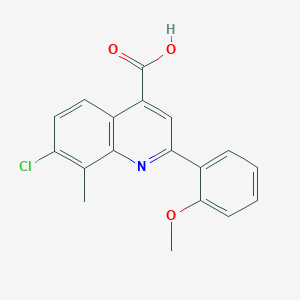

The compound of interest, 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry due to their biological activities. Although the specific compound is not directly synthesized or analyzed in the provided papers, they do offer insights into the synthesis and properties of structurally related quinoline derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves substitution, nitration, reduction, cyclization, and chlorination steps, with a total yield of 29.2% . This process highlights the intricacies involved in constructing quinoline frameworks and the potential challenges in optimizing yields.

Molecular Structure Analysis

Molecular characterization techniques such as NMR, MS, and X-ray powder diffraction (XRPD) are crucial for confirming the structures of synthesized quinoline derivatives. For example, the structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was confirmed using 1H and 13C NMR, FT-IR, and GC-MS. XRPD data further revealed that the compound crystallizes in an orthorhombic system with specific unit-cell parameters . These techniques would similarly be applied to analyze the molecular structure of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, 7-Chloro-4-methoxyquinoline was shown to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic systems . This demonstrates the reactivity of the quinoline ring and its potential to form diverse chemical structures through reactions with different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be deduced from their molecular structure and the functional groups present. For instance, the presence of chloro, methoxy, and carboxylic acid groups in the compound of interest suggests it would have distinct solubility, acidity, and potential for forming salts or esters. The orthorhombic crystalline structure found in a related compound could also imply similar crystalline properties for 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, affecting its melting point, solubility, and stability.

Applications De Recherche Scientifique

Photodegradation in Aqueous Systems

One significant application of a related compound, 7-chloro-3-methylquinoline-8-carboxylic acid (QMe), involves its photodegradation in aqueous solutions under different irradiation wavelengths. The study found that UV irradiation could rapidly degrade QMe, yielding 7-chloro-3-methylquinoline through a decarboxylation reaction. This process's efficiency was influenced by the presence of dissolved organic carbon (DOC) due to the herbicide's adsorption on organic components (Pinna & Pusino, 2012).

Synthesis and Antimicrobial Study

In another study, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a related compound, was used to synthesize 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones. These compounds were screened for antifungal and antibacterial activities, demonstrating potential in antimicrobial applications (Patel & Patel, 2010).

Ruthenium Catalyzed Reduction

A related compound, 2-methylquinoline, was used in a study focusing on the ruthenium-catalyzed reduction of nitroarenes and azaaromatic compounds. This process involved the hydrogenation of heterocyclic compounds like quinoline in the presence of a ruthenium catalyst, showcasing an application in organic synthesis (Watanabe et al., 1984).

Microwave-Irradiated Synthesis and Antimicrobial Activity

A study focused on the microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, including a compound similar to the one . The synthesized compounds displayed significant in vitro antimicrobial activity against a variety of microorganisms, indicating potential pharmaceutical applications (Bhatt & Agrawal, 2010).

Propriétés

IUPAC Name |

7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10-14(19)8-7-11-13(18(21)22)9-15(20-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUWSZYSLOCIEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101171011 |

Source

|

| Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

862663-10-3 |

Source

|

| Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862663-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)